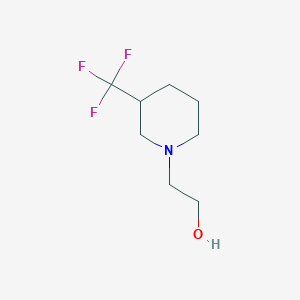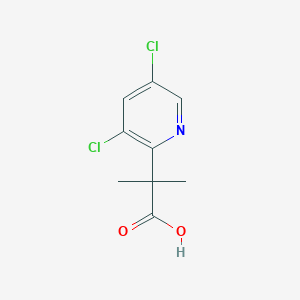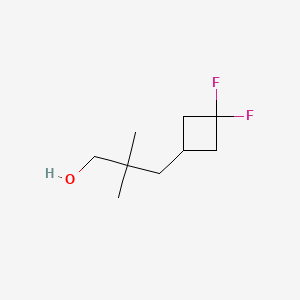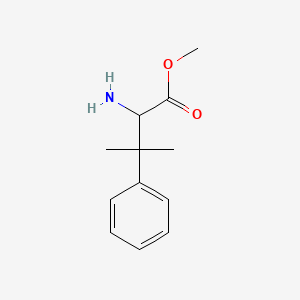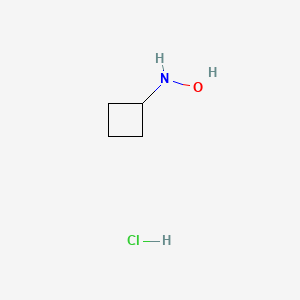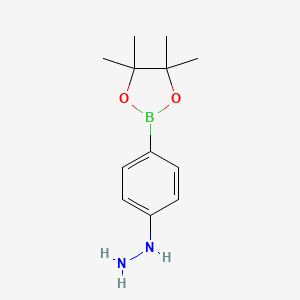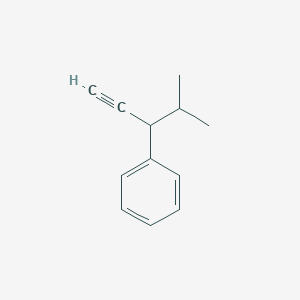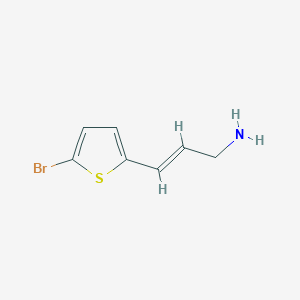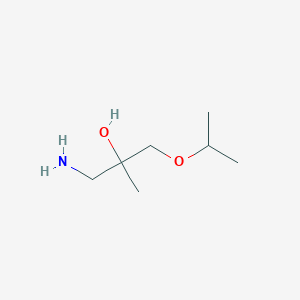
1-Amino-3-isopropoxy-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-isopropoxy-2-methylpropan-2-ol is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group (-NH2), an isopropoxy group (-OCH(CH3)2), and a hydroxyl group (-OH) attached to a branched carbon chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-isopropoxy-2-methylpropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropoxy-2-methylpropan-2-ol with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-isopropoxy-2-methylpropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.
Applications De Recherche Scientifique
1-Amino-3-isopropoxy-2-methylpropan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which 1-Amino-3-isopropoxy-2-methylpropan-2-ol exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropoxy group may also play a role in modulating the compound’s hydrophobicity and binding affinity. The specific pathways involved can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
1-Amino-3-isopropoxy-2-methylpropan-2-ol can be compared with other similar compounds, such as:
1-Amino-2-methylpropan-2-ol: Lacks the isopropoxy group, making it less hydrophobic.
1-Amino-3-methoxypropan-2-ol: Contains a methoxy group instead of an isopropoxy group, which may affect its reactivity and solubility.
2-Amino-2-methyl-1-propanol: Has a different arrangement of functional groups, leading to different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C7H17NO2 |
|---|---|
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
1-amino-2-methyl-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(2)10-5-7(3,9)4-8/h6,9H,4-5,8H2,1-3H3 |
Clé InChI |
BWIHCLBGNQSXBG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC(C)(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)

